molecular formula C7H4BrN B079517 3-Bromo-5-ethynylpyridine CAS No. 866683-52-5

3-Bromo-5-ethynylpyridine

Cat. No. B079517
M. Wt: 182.02 g/mol
InChI Key: KMTYILRNJPSUDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo- and ethynyl-substituted pyridines involves multi-step reactions, starting from simple precursors. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid illustrates a complex pathway involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps, achieving a 41.3% overall yield (Niu Wen-bo, 2011). Another approach reported the synthesis of 3-bromo-5,6-dihydropyridin-2-ones through β,γ-unsaturated α-bromo-ketene/imine cycloaddition, showcasing the versatility of brominated pyridines in organic synthesis (G. Cardillo et al., 2004).

Molecular Structure Analysis

The molecular structure of bromo- and ethynyl-substituted pyridines can be elucidated using spectroscopic techniques and theoretical calculations. A combined experimental and computational study on pyridine derivatives highlighted the significance of carbon-carbon coupling in understanding the structural aspects of such compounds, with XRD data and DFT studies providing insights into their molecular geometry and electronic properties (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

Brominated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, cycloaddition, and halogenation, due to the reactive nature of the bromine atom and the ethynyl group. For instance, the polymerization of ethynylpyridines with bromine leads to substituted polyacetylenes, demonstrating the compounds' utility in synthesizing conjugated polymers with extensive backbones (S. Subramanyam et al., 1992).

Physical Properties Analysis

The physical properties of "3-Bromo-5-ethynylpyridine" and related compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by the bromine and ethynyl functional groups. Studies like those on hydrogen bonding in bromo-substituted pyridines provide valuable insights into how these functional groups affect the compounds' physical characteristics and intermolecular interactions (J. Hanuza et al., 1997).

Chemical Properties Analysis

The chemical properties of "3-Bromo-5-ethynylpyridine," including reactivity, stability, and reaction mechanisms, are pivotal for its applications in organic synthesis. The reactivity of bromine atoms in brominated pyridines towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions exemplifies the compound's utility in synthesizing diverse organic molecules (H. J. Hertog et al., 1948).

Scientific Research Applications

Synthesis and Material Science

3-Bromo-5-ethynylpyridine is utilized in the synthesis of various materials and compounds. For instance, a conjugated polyelectrolyte with a related structure, N-(3-butynyl)pyridinium bromide, was synthesized using 2-ethynylpyridine and 4-bromo-1-butyne. This resulted in a polymer with potential electro-optical and electrochemical applications, showcasing a bandgap of 1.98 eV (Lim et al., 2019). In another study, molecular diodes based on molecules similar to 3-Bromo-5-ethynylpyridine demonstrated charge-induced conformational changes and rectifying behavior, indicating potential in memory devices or nano-actuators (Derosa et al., 2003).

Organic Chemistry and Catalysis

In the realm of organic chemistry, the compound is relevant in various synthetic pathways. For instance, bromination reactions involving pyridine derivatives, where bromine interacts with specific positions in the pyridine ring, are crucial for further chemical transformations (Kolder & Hertog, 2010). Moreover, bromopyridines serve as intermediates in the synthesis of more complex molecules, as demonstrated in the creation of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in insecticide production (Wen-bo, 2011).

Molecular Design and Biochemical Applications

3-Bromo-5-ethynylpyridine and its derivatives are pivotal in designing molecules with specific biochemical or electronic properties. For instance, pyridinesulfonamide derivatives exhibit a wide range of applications in drug development due to their stereochemical configurations and inhibitory effects on kinase activity (Zhou et al., 2015). Furthermore, compounds derived from bromopyridines are used in synthesizing polyheterocyclic ring systems, indicating their versatility in creating complex molecular structures with potential biological activities (Abdel‐Latif et al., 2019).

Safety And Hazards

3-Bromo-5-ethynylpyridine is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYILRNJPSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572650
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethynylpyridine

CAS RN

866683-52-5
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethynylpyridine
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Synthesis routes and methods

Procedure details

Add a 1 M aqueous solution of potassium hydroxide (369.7 mmol, 370 mL) to a stirred solution of 3-bromo-5-trimethylsilanylethynyl-pyridine (85.4 g, 336.1 mmol), (prepared essentially as described in PREPARATION 22), in 850 mL of methanol at 15° C. Stir at room temperature for 2 h and concentrate. Dissolve the residue in 800 mL of dichloromethane, sequentially wash with water (160 mL) and an aqueous saturated solution of sodium chloride (160 mL), dry (magnesium sulfate) and concentrate with only slight heating to give the title compound as a pale volatile brown solid (53.84 g, 88%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Yield
88%

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